7-(dipropylamino)-3-ethyl-5-(furan-2-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate under reflux conditions, followed by cyclization with furan-2-carbaldehyde in the presence of a base such as potassium carbonate . The reaction is carried out in a solvent like acetonitrile or ethanol, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiazole or pyrimidine derivatives.
Substitution: Substituted thiazole or pyrimidine derivatives with various functional groups.
Scientific Research Applications
7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[5,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolo[3,2-a]pyridines: Another class of thiazole-fused heterocycles with diverse pharmacological properties.
Uniqueness
7-(DIPROPYLAMINO)-3-ETHYL-5-(FURAN-2-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is unique due to the presence of the furan-2-yl group, which can enhance its biological activity and selectivity. The dipropylamino and ethyl groups also contribute to its distinct chemical and pharmacological properties.
Properties
Molecular Formula |
C17H22N4OS2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
7-(dipropylamino)-3-ethyl-5-(furan-2-yl)-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C17H22N4OS2/c1-4-9-20(10-5-2)15-13-16(21(6-3)17(23)24-13)19-14(18-15)12-8-7-11-22-12/h7-8,11H,4-6,9-10H2,1-3H3 |
InChI Key |
IVTYPQRHNFDSSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=NC(=NC2=C1SC(=S)N2CC)C3=CC=CO3 |
Origin of Product |
United States |
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